molecular formula C9H16O2 B1216221 Whiskey lactone CAS No. 39212-23-2

Whiskey lactone

Cat. No.: B1216221
CAS No.: 39212-23-2
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Whiskey lactone, also known as cis-3-Methyl-4-octanolide, is a chemical compound of the lactone family . It primarily targets our olfactory receptors, contributing to the aroma of whiskey and other alcoholic beverages that have been aged in oak barrels .

Mode of Action

This compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a specific smell. This compound has a coconut, celery, or fresh wood aroma that can be detected by humans at the concentration of 1 μg/L in air .

Biochemical Pathways

The production of this compound involves several biochemical pathways. It is extracted by the alcoholic beverage from some precursor substances in the oak wood . The synthesis of this compound involves a three-step method: column chromatography separation of a diastereoisomeric mixture of this compound, chemical reduction of cis-and trans-whiskey lactones to corresponding syn-and anti-diols, and microbial oxidation of racemic diols to individual enantiomers of this compound .

Result of Action

The primary result of this compound’s action is the sensory experience it provides. It contributes to the unique aroma of whiskey and other oak-aged alcoholic beverages . In addition, a mixture of the cis and trans isomers of this compound is repellent for mosquitos and flies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, heat serves as an accelerator for chemical reactions leading to desirable flavor compounds forming within its contents . Furthermore, the concentration of this compound in the environment can affect its perceived aroma, with higher concentrations leading to a stronger smell .

Biochemical Analysis

Biochemical Properties

Whiskey lactone plays a significant role in biochemical reactions, particularly in the context of flavor and aroma development in aged alcoholic beverages. It interacts with various enzymes and proteins during the aging process. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds in the liver . These interactions can lead to the formation of metabolites that contribute to the overall flavor profile of the beverage. Additionally, this compound can bind to olfactory receptors, influencing the perception of aroma and taste .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, for example, this compound can influence cell signaling pathways related to detoxification and metabolism . It has been observed to modulate the expression of genes involved in these pathways, thereby affecting cellular metabolism. Furthermore, this compound can impact the function of olfactory receptor cells, altering the perception of aroma and taste .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic reactions, thereby affecting the overall metabolism of the compound. Additionally, this compound can bind to olfactory receptors, triggering signal transduction pathways that lead to the perception of aroma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other compounds . Over time, this compound can degrade into other compounds, which may have different effects on cellular function. Long-term studies have shown that this compound can have sustained effects on gene expression and cellular metabolism, particularly in hepatocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance the perception of aroma and taste without causing any adverse effects . At high doses, it can lead to toxic effects, such as liver damage and altered metabolic function . Threshold effects have been observed, where the impact of this compound becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of metabolites. For instance, the metabolism of this compound can result in the formation of metabolites that contribute to the flavor profile of aged alcoholic beverages .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific tissues. For example, this compound can accumulate in the liver, where it interacts with metabolic enzymes. Additionally, its distribution in olfactory tissues can affect the perception of aroma .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects. For instance, this compound can localize to the endoplasmic reticulum in hepatocytes, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in metabolic processes and the modulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Whiskey lactone can be synthesized through various methods. One common approach involves the separation of a racemic mixture of cis/trans octanolide into its individual isomers using chromatographic techniques. The lactone ring can be hydrolyzed with potassium hydroxide, followed by protection of the carboxy group to yield the isopropyl carboxylic ester. Diastereomeric pairs of the acid-protected gamma-hydroxyacid are formed by reaction with an optically active carboxylic acid and separated by liquid chromatography. Hydrolysis of the diastereomers and relactonization yields the four stereoisomers of this compound .

Industrial Production Methods: In industrial settings, this compound is typically extracted from oak wood used in the aging of alcoholic beverages. The extraction process involves the use of solvents to isolate the compound from the wood, followed by purification steps to obtain the desired isomer .

Properties

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39212-23-2, 80041-01-6
Record name Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-gamma-octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Quercuslactone a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl crotonate (6.9% by weight) and pentanal (5.2% by weight) were emulsified in an aqueous electrolyte (0.16% by weight of bis(dibutylethyl)hexamethylenediammonium hydroxide (bisquat), 0.38% by weight of EDTA, 0.14% by weight of TEA, 1.45% by weight of Na2B4O7 and 5.84% by weight of Na2HPO4 in water at a pH of 10) (all % by weight based on the total aqueous reaction electrolyte) and subjected to galvanostatic electrolysis at a current density of 2.23 A/dm2 and a temperature of 25° C. in a frame electrolysis cell. The current throughput was 2 F/mol of ester. A steel anode and a lead cathode were used as electrodes (electrode area of 0.1 dm2 and spacing of 1 cm). To monitor the reaction, the MTBE extract of a sample of the electrolysis output is analyzed by gas chromatography. A yield of 3-methyl-4-butylbutyrolactone (whiskey lactone) of 68.5% and a yield of the corresponding ethyl γ-hydroxycarboxylate of 24.2% were achieved. This corresponded to a total yield of target products of 92.7% of the theoretical yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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